molecular formula C8H11NO3 B8116686 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B8116686
M. Wt: 169.18 g/mol
InChI Key: DBWVTDFTWIVIQA-OLQVQODUSA-N
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Description

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of benzylic amines can be catalyzed by gold (AuCl3) to yield isoindole derivatives . Another method involves the intramolecular α-arylation of amino esters . These reactions typically require mild conditions and can be carried out at room temperature in solvents like dichloromethane (CH2Cl2).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium (Pd) and gold (Au) can facilitate the cyclization processes, making them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-hydroxyhexahydro-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

2-Hydroxyhexahydro-1H-isoindole-1,3(2H)-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure and the versatility of its applications in various fields .

Properties

IUPAC Name

(3aR,7aS)-2-hydroxy-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h5-6,12H,1-4H2/t5-,6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBWVTDFTWIVIQA-OLQVQODUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)C(=O)N(C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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